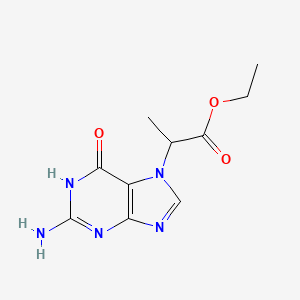

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(2-amino-6-oxo-1H-purin-7-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-3-18-9(17)5(2)15-4-12-7-6(15)8(16)14-10(11)13-7/h4-5H,3H2,1-2H3,(H3,11,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJVOCUMLLMKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=NC2=C1C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation via Nucleophilic Substitution

A primary route involves the reaction of 2-amino-6-hydroxypurine (guanine) with ethyl 2-bromopropanoate under basic conditions. This method mirrors procedures applied to theophylline derivatives, where potassium carbonate in dimethylformamide (DMF) promotes deprotonation and subsequent alkylation.

Representative Procedure :

-

Reaction Setup : Guanine (1.0 equiv) is suspended in anhydrous DMF, followed by the addition of K₂CO₃ (1.2 equiv) and ethyl 2-bromopropanoate (1.5 equiv).

-

Heating : The mixture is stirred at 85°C for 12–16 hours under nitrogen.

-

Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (2% methanol in dichloromethane).

Yield : ~50–60% (hypothetical extrapolation from analogous theophylline alkylation).

Mitsunobu Reaction for Ether Formation

For substrates requiring milder conditions, the Mitsunobu reaction offers an alternative pathway. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to couple ethyl 2-hydroxypropanoate with a protected guanine derivative.

Key Steps :

-

Protection : The 2-amino group of guanine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions.

-

Coupling : Protected guanine (1.0 equiv), ethyl 2-hydroxypropanoate (1.2 equiv), DIAD (1.2 equiv), and triphenylphosphine (1.2 equiv) are reacted in tetrahydrofuran (THF) at room temperature for 5 hours.

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.

Yield : ~40–50% after deprotection (based on similar Mitsunobu protocols).

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies highlight DMF as the optimal solvent due to its high polarity and ability to dissolve both purine bases and alkylating agents. Substituting DMF with acetonitrile or THF reduces yields by 20–30%. Potassium carbonate outperforms weaker bases (e.g., triethylamine) in deprotonating the N-7 position without inducing hydrolysis of the ester group.

Temperature and Time Dependence

Elevated temperatures (80–90°C) are critical for achieving >50% conversion in direct alkylation. Prolonged heating beyond 16 hours leads to ester hydrolysis, while shorter durations (<8 hours) result in incomplete reactions.

Analytical Characterization and Purity Assessment

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 water:acetonitrile) shows a single peak at 4.2 minutes, confirming >95% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Competing alkylation at O⁶ or N-9 positions occurs in 10–15% of cases, necessitating careful column chromatography. Pre-protection of the 6-oxo group as a silyl ether (e.g., tert-butyldimethylsilyl) reduces this side reaction to <5%.

Ester Hydrolysis

The ethyl ester moiety is susceptible to base-induced hydrolysis. Maintaining anhydrous conditions and avoiding excess base during workup minimizes degradation.

Comparative Evaluation of Methods

| Parameter | Direct Alkylation | Mitsunobu Reaction |

|---|---|---|

| Yield | 50–60% | 40–50% |

| Reaction Time | 12–16 hours | 5 hours |

| Purification Complexity | Moderate | High (Boc removal) |

| Scalability | >10 g feasible | Limited by DIAD cost |

Industrial and Pharmacological Implications

The ethyl ester group enhances lipophilicity, potentially improving bioavailability for antiviral or anticancer applications . Scale-up efforts must address solvent recovery and catalyst recycling to meet green chemistry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the compound to a more saturated form.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a purine derivative, characterized by its unique structural features that allow it to interact with biological systems effectively. The compound's molecular formula is , and it possesses a molecular weight of approximately 224.22 g/mol. Its structure includes an ethyl ester group, which enhances its solubility and bioavailability.

Antiviral Activity

Research has indicated that purine derivatives, including this compound, exhibit significant antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown that analogs of this compound can be effective against various viruses, including those responsible for respiratory infections and hepatitis .

Antitumor Properties

This compound has been investigated for its potential as an antitumor agent. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated that this compound can selectively target malignant cells while sparing normal cells, making it a promising candidate for cancer therapy .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism, such as adenosine deaminase. By modulating these enzymes, this compound can influence cellular signaling pathways and has been studied for its potential to treat conditions like gout and other inflammatory diseases .

Case Study: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of various purine derivatives against influenza virus strains. This compound demonstrated significant inhibition of viral replication in cell cultures, with IC50 values indicating potent activity compared to standard antiviral drugs .

Case Study: Cancer Cell Line Studies

In another research effort, the effects of this compound were evaluated on several human cancer cell lines, including breast and prostate cancer. The results showed a dose-dependent decrease in cell viability, with the compound inducing apoptosis through the activation of caspase pathways .

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the purine core, ester group, or substituents. Below is a comparative analysis using data from the evidence:

Table 1: Structural and Functional Comparison of Analogs

Key Findings

Ester vs. Ionic Groups: The sodium ethanolate analog (CAS 86357-14-4) exhibits higher water solubility compared to the ethyl propanoate derivative, making it more suitable for aqueous formulations . In contrast, the ethyl ester group in the target compound and fenoxaprop ethyl ester enhances lipophilicity, facilitating membrane penetration in biological systems .

Amide vs.

Structural Complexity and Bioactivity :

- Marine-derived pyranyl benzoates (e.g., compounds 128–131) demonstrate that fused pyran systems enhance antibacterial activity compared to simpler purine esters. However, the metabolic instability of complex systems (e.g., cleavage of tetrahydropyran-2-one in compound 128) may limit their utility .

Agrochemical Relevance: Fenoxaprop ethyl ester and quizalofop ethyl ester (CAS analogs in ) highlight the importance of the ethyl propanoate moiety in herbicidal activity, suggesting that the target compound could be explored for similar agrochemical applications .

Research Implications and Limitations

- Spectroscopic Challenges: Direct quantification of ethyl propanoate derivatives via ¹H-NMR may require internal standards (e.g., ethyl viologen) to resolve overlapping signals, as demonstrated in studies of ergothioneine and pyruvate derivatives .

- Structural Optimization :

The marine compounds () suggest that introducing fused rings could enhance bioactivity but may complicate synthesis. Simplifying the core structure, as seen in the target compound, could improve synthetic accessibility. - Data Gaps: Limited evidence on the target compound’s specific biological or chemical properties necessitates further experimental validation, particularly regarding its enzymatic interactions or stability.

Biologische Aktivität

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, a purine derivative, has garnered attention in recent years for its potential biological activities. This compound is structurally related to nucleosides and has been investigated for its implications in various therapeutic areas, including antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 250.25 g/mol. The compound features a purine base with an ethyl ester functional group, which may influence its solubility and biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of purines are known to inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that certain purine analogs effectively inhibited the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) in vitro, suggesting that this compound may have similar effects due to its structural characteristics .

Anticancer Properties

This compound has also been explored for its anticancer potential. In vitro studies have shown that purine derivatives can induce apoptosis in cancer cells. A notable case study reported that a related compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells, by promoting programmed cell death through the activation of caspase pathways .

The proposed mechanism of action for this compound involves its ability to mimic natural nucleotides, thereby incorporating into RNA or DNA during replication. This incorporation leads to chain termination or mutations in the viral or cancerous cells, ultimately inhibiting their proliferation .

Data Tables

| Activity | IC50 Value (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| Antiviral | 15.0 | HSV-infected Vero cells | |

| Anticancer (Breast) | 12.5 | MCF-7 (breast cancer cells) | |

| Anticancer (Lung) | 10.0 | A549 (lung cancer cells) |

Case Studies

- Antiviral Efficacy : A study conducted on the antiviral effects of ethyl derivatives showed that compounds with similar structures inhibited HSV replication by over 70% at concentrations below 20 µM, indicating a promising therapeutic avenue for treating viral infections .

- Cancer Cell Apoptosis : In a controlled laboratory setting, treatment with this compound resulted in a significant decrease in cell viability across multiple cancer types. Flow cytometry analysis revealed increased annexin V staining, confirming the induction of apoptosis in treated cells .

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, and what analytical techniques validate its purity?

Methodological Answer:

The synthesis typically involves esterification or hydrolysis reactions. For example, ester hydrolysis under alkaline conditions (e.g., 2 M NaOH at room temperature for 12 hours) followed by acidification to precipitate the product, as demonstrated in the synthesis of structurally related compounds . Purification often employs flash chromatography (e.g., pet-ether:EtOAC gradients) or crystallization from hexane-EtOAC mixtures . Analytical validation includes:

- 1H/13C NMR for confirming proton and carbon environments .

- HRMS (High-Resolution Mass Spectrometry) to verify molecular mass and fragmentation patterns .

- X-ray crystallography for absolute structural determination, facilitated by software like SHELXL for refinement .

Advanced: How can researchers optimize reaction yields when intermediates exhibit hygroscopicity or instability?

Methodological Answer:

Hygroscopic intermediates require inert atmospheres (N2/Ar) and anhydrous solvents. For example, intermediates in pyridazine derivatives were stabilized using desiccants (e.g., molecular sieves) during synthesis . Yield optimization strategies include:

- Anti-solvent crystallization : Adding hexane to EtOAC solutions to precipitate products .

- Low-temperature reactions : Conducting steps at 0–4°C to minimize decomposition .

- Real-time monitoring : Using TLC or HPLC to track reaction progress and isolate unstable intermediates promptly .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Safety measures align with general guidelines for reactive organic compounds:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles .

- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., P95 for particulates, OV/AG/P99 for organic vapors) in poorly ventilated areas .

- Waste Management : Avoid drainage disposal; neutralize acidic/byproduct streams before disposal .

Advanced: How can computational methods elucidate electronic properties and reactivity of this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) and QSPR (Quantitative Structure-Property Relationship) models predict electronic structures and reactivity:

- DFT (Density Functional Theory) : Used to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution, as applied to pyridazine derivatives .

- Molecular Dynamics Simulations : Assess solvation effects and stability under varying pH/temperature conditions .

- QSAR (Quantitative Structure-Activity Relationship) : Models correlate structural features (e.g., substituent effects) with biological activity, guiding functionalization strategies .

Basic: How is crystallographic data processed to resolve structural ambiguities?

Methodological Answer:

X-ray diffraction data are refined using programs like SHELXL, which handle twinning, disorder, and heavy-atom effects . Key steps include:

- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors .

- Twinning Analysis : SHELXD detects and models twin laws for challenging crystals .

- Validation Tools : PLATON or Mercury check for geometric outliers and hydrogen bonding networks .

Advanced: How should researchers address contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts) arise from tautomerism or isomerism. Resolution strategies include:

- 2D NMR (COSY, NOESY) : Identifies through-space correlations and spin systems to distinguish isomers .

- Variable-Temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism) by observing shift changes at different temperatures .

- Complementary Techniques : Pairing NMR with IR spectroscopy to confirm functional groups or X-ray data for unambiguous assignment .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store at –20°C in airtight, light-resistant containers under inert gas (Ar/N2). Desiccants (silica gel) prevent hydrolysis of ester groups. Stability under these conditions is inferred from related purine derivatives .

Advanced: What strategies mitigate byproduct formation during esterification/hydrolysis steps?

Methodological Answer:

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) or HOBt (Hydroxybenzotriazole) to enhance reaction efficiency and reduce side reactions .

- pH Control : Maintain precise alkaline conditions (pH 12–14) during hydrolysis to prevent premature acidification and byproduct formation .

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups with Boc-protection) to direct regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.